molecular formula C7H14O2S B1456631 2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester CAS No. 876299-31-9

2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester

Cat. No. B1456631
M. Wt: 162.25 g/mol
InChI Key: OUZSHOVXBGIHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester (DMMPE) is a sulfur-containing fatty acid derivative found in a variety of biological sources. It is a key component of several metabolic pathways, and is involved in a range of biochemical and physiological processes. DMMPE has been studied extensively in the laboratory and is used in a variety of scientific research applications.

Scientific Research Applications

  • Quinoxaline Derivatives

    • Application: Quinoxaline derivatives have diverse pharmacological activities. They are used in the synthesis of various drugs due to their antimicrobial, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory, and analgesic activities .
    • Method: Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .
    • Results: Quinoxalinone derivatives, for example, 7-Chloro-2,2-dimethyl-3-thioxo-3,4-dihydro-2H-quinoxa line-1-carboxylic acid isopropenyl ester, have shown potential as anti-HIV agents .
  • Dimethylolpropionic Acid (DMPA)

    • Application: DMPA is used as a modifier in the production of anionic Polyurethane dispersions. Solvent soluble binders/resins for coatings can be converted into an aqueous binder with the use of this material .
    • Method: In this case, DMPA is reacted with a suitable diisocyanate such as isophorone diisocyanate or TMXDI usually along with other polyols to make a prepolymer .
    • Results: The use of DMPA in the production of coatings and adhesives has been successful, leading to improved product performance .

properties

IUPAC Name

methyl 2,2-dimethyl-3-methylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-7(2,5-10-4)6(8)9-3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZSHOVXBGIHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CSC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester

Synthesis routes and methods

Procedure details

N,N-Diisopropylethylamine (15.5 g, 0.12 mol) was added to a solution of methyl 2,2-dimethyl-3-hydroxypropionate (13.2 g, 0.1 mol) in dichloromethane (150 mL) and the solution was cooled to 0° C. Methane sulfonyl chloride (12.6 g, 0.11 mol) was then added dropwise and the mixture was stirred at 0° C. for 90 minutes. The reaction mixture was then diluted with 0.5M hydrochloric acid (100 mL) and the layers were separated. The aqueous was extracted with dichloromethane (2×50 mL) and the combined organic solution was dried over magnesium sulfate and concentrated in vacuo. Methanethiol sodium salt (7.7 g, 0.11 mol) was added to a solution of the residue in dioxan (100 mL) and the mixture was heated under reflux for 24 hours. The mixture was then diluted with ethyl acetate (250 mL), washed with water and brine, dried over magnesium sulfate and concentrated in vacuo. Purification by column chromatography on silica gel, eluting with dichloromethane:pentane 50:50 to 100:0, afforded the title compound as a pale yellow oil in 24% yield, 3.85 g.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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